molecular formula C7H7Cl2N3S B1143785 4-(2,4-DICHLOROPHENYL)-3-THIOSEMICARBAZIDE CAS No. 13124-11-3

4-(2,4-DICHLOROPHENYL)-3-THIOSEMICARBAZIDE

Cat. No.: B1143785
CAS No.: 13124-11-3
M. Wt: 236.12
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenyl)-3-thiosemicarbazide (4-DTSC) is a heterocyclic compound containing a thiosemicarbazide group, a sulfur-containing group similar to a semicarbazide group. It is a white crystalline solid with a melting point of 79-80°C and a boiling point of 190-191°C. 4-DTSC is soluble in water and is used in various scientific applications, including as a reagent in organic synthesis, as a corrosion inhibitor, and in biochemistry and physiology studies.

Scientific Research Applications

  • Antibacterial Activity : A study found that chlorine substitution in phenylthiosemicarbazide derivatives, similar to 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide, enhances antibacterial properties due to electron delocalization in the thiosemicarbazide moiety (Nandi et al., 1985).

  • Potential Anticancer Properties : Certain thiosemicarbazide derivatives have shown potential anticancer activity. For example, 2,4-Dichlorophenoxyacetic thiosemicarbazides have been evaluated for their effectiveness against stomach cancer, potentially intercalating with DNA (Pitucha et al., 2020).

  • Anti-HIV Activity : Some derivatives, such as 5-substituted 4-(4-chlorophenyl)-4H-1,2,4-triazol-3-thiones, synthesized from intermediate thiosemicarbazides, have been tested for anti-HIV activity, with certain compounds showing effectiveness against HIV-1 and HIV-2 strains (Akhtar et al., 2007).

  • Urease Inhibition : Thiosemicarbazide derivatives, including those with chlorophenyl groups, have demonstrated significant urease inhibitory activity, which is crucial in the treatment of certain medical conditions (Ali et al., 2018).

  • Enzyme Inhibition for Metabolic Disorders : Some novel heterocyclic compounds derived from thiosemicarbazides have shown inhibition of lipase and α-glucosidase, enzymes involved in metabolic disorders (Bekircan et al., 2015).

  • Antimicrobial and Anthelmintic Activities : Thiosemicarbazide derivatives have been synthesized and evaluated for their antimicrobial and anthelmintic activities, showing effectiveness against various microorganisms (Naganagowda & Padmashali, 2010).

  • Inhibition of D-Ala-D-Ala Ligase in Bacteria : Certain thiosemicarbazide derivatives have been found to be potent inhibitors of D-Ala-D-Ala ligase, an enzyme involved in bacterial cell wall synthesis, indicating potential as antibacterial agents (Ameryckx et al., 2018).

Properties

IUPAC Name

(2,4-dichloroanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3S/c8-4-1-2-6(5(9)3-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROJTBCYRWJHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927139
Record name 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13124-11-3
Record name 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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